2,4-Dimethylpyridine

説明

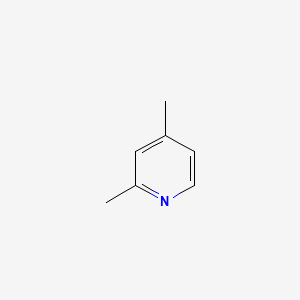

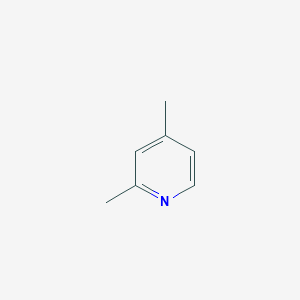

Structure

2D Structure

特性

IUPAC Name |

2,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYNAJVZFGKDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051556 | |

| Record name | 2,4-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red hygroscopic liquid; [Aldrich MSDS], Liquid, Yellowish liquid; Smoky phenolic odor | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

350 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.929 - 0.935 (20º) | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

3.17 [mmHg] | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-47-4 | |

| Record name | 2,4-Dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Lutidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-LUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83903UJ0WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-64 °C | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of 2,4-Dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylpyridine, also known as 2,4-lutidine, is a significant heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its strategic importance necessitates a comprehensive understanding of its synthesis. This technical guide provides an in-depth exploration of the primary industrial method for its production, the Chichibabin pyridine (B92270) synthesis, including a detailed reaction mechanism and experimental protocol. Additionally, alternative synthetic routes are discussed, offering a comparative perspective for researchers. All quantitative data is summarized for clarity, and reaction pathways are visualized to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

This compound is a substituted pyridine characterized by methyl groups at the 2 and 4 positions of the aromatic ring. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in organic synthesis. The industrial production of this compound predominantly relies on the Chichibabin pyridine synthesis, a robust and scalable method involving the condensation of aldehydes and ketones with ammonia (B1221849) at elevated temperatures over a solid catalyst.[2] This guide will focus on the synthesis of this compound from readily available starting materials: acetaldehyde (B116499), acetone (B3395972), and ammonia.

Chichibabin Pyridine Synthesis of this compound

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a versatile method for the formation of pyridine rings.[2] For the synthesis of this compound, the reaction involves the gas-phase condensation of acetaldehyde and acetone with ammonia over a solid acid catalyst, typically alumina (B75360) or silica (B1680970), at high temperatures.[2]

Reaction Mechanism

The mechanism of the Chichibabin synthesis of this compound is a complex cascade of reactions, including imine formation, aldol-type condensations, and Michael addition, culminating in cyclization and aromatization. A plausible reaction pathway is detailed below:

-

Imine Formation: Acetaldehyde and acetone react with ammonia to form their respective imines.

-

Aldol (B89426) Condensation: Acetaldehyde undergoes an aldol condensation with the enamine tautomer of the acetone imine.

-

Michael Addition: Another molecule of acetaldehyde imine acts as a Michael donor and adds to the α,β-unsaturated intermediate formed in the previous step.

-

Cyclization and Dehydration: The resulting 1,5-dicarbonyl equivalent undergoes intramolecular cyclization via attack of a nitrogen-containing group onto a carbonyl, followed by dehydration.

-

Aromatization: The dihydropyridine (B1217469) intermediate is oxidized to the final aromatic this compound product.

Experimental Protocol (Gas-Phase Synthesis)

The following is a representative protocol for the gas-phase synthesis of this compound.

Materials:

-

Acetaldehyde

-

Acetone

-

Ammonia (anhydrous)

-

Alumina or silica catalyst

-

Fixed-bed reactor

-

Standard glassware for distillation and extraction

Procedure:

-

Catalyst Preparation: A fixed-bed reactor is packed with a suitable solid acid catalyst, such as alumina or silica.

-

Reactant Feed: A gaseous mixture of acetaldehyde, acetone, and ammonia is continuously fed into the reactor. The molar ratios of the reactants are optimized to maximize the yield of this compound.

-

Reaction Conditions: The reactor is maintained at a temperature between 350-500 °C.[2]

-

Product Collection: The effluent gas stream from the reactor, containing this compound, unreacted starting materials, and byproducts, is cooled to condense the liquid components.

-

Purification: The condensed liquid is subjected to a work-up procedure, which typically involves separation from an aqueous phase, drying, and fractional distillation to isolate the pure this compound.

Quantitative Data

The yield of this compound in the Chichibabin synthesis can vary depending on the specific reaction conditions, catalyst, and reactant ratios.

| Parameter | Value | Reference |

| Typical Yield | Variable, often part of a mixture of alkylpyridines | [2] |

| Boiling Point | 157 °C | |

| Melting Point | -69.9 °C | |

| Density | 0.931 g/cm³ |

Spectroscopic Data:

| Technique | Key Signals |

| ¹H NMR | Signals corresponding to two distinct methyl groups and three aromatic protons. |

| ¹³C NMR | Resonances for two methyl carbons and five aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of methyl groups and aromatic C-H and C=N stretching. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 107. |

Alternative Synthesis Methods

While the Chichibabin synthesis is the most common industrial method, other named reactions can be employed for the synthesis of substituted pyridines, including this compound.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen donor like ammonia.[3] The initial product is a dihydropyridine, which is subsequently oxidized to the pyridine.[3] For this compound, this would involve the condensation of acetaldehyde, ethyl acetoacetate, and ammonia, followed by oxidation.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate, to yield 2,4,6-trisubstituted pyridines.[4][5] Adapting this for this compound would require specific starting materials that lead to the desired substitution pattern.

Guareschi-Thorpe Pyridine Synthesis

This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base to form a 2-pyridone, which can then be further modified.[6]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis produces substituted pyridines from the reaction of an enamine with an ethynyl (B1212043) ketone.[7] The reaction proceeds through an aminodiene intermediate which then undergoes cyclodehydration.[7]

Comparative Summary of Synthesis Methods

| Synthesis Method | Starting Materials | Conditions | Advantages | Disadvantages |

| Chichibabin | Aldehydes, Ketones, Ammonia | High Temperature, Catalyst | Uses simple, inexpensive starting materials; suitable for industrial scale. | Often produces a mixture of products; requires high temperatures. |

| Hantzsch | Aldehyde, β-Ketoester, Ammonia | Milder conditions | Good yields for a variety of substituted pyridines. | Requires a subsequent oxidation step. |

| Kröhnke | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonia source | Mild conditions | High yields for 2,4,6-trisubstituted pyridines. | Starting materials can be complex to synthesize. |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Dicarbonyl | Basic conditions | Good for producing 2-pyridones. | Limited to specific substitution patterns. |

| Bohlmann-Rahtz | Enamine, Ethynyl ketone | High Temperature | Versatile for trisubstituted pyridines. | Requires high temperatures for cyclodehydration. |

Conclusion

The synthesis of this compound is most commonly and economically achieved through the Chichibabin pyridine synthesis, particularly in industrial settings. This method, despite its requirement for high temperatures and potential for byproduct formation, utilizes readily available and inexpensive starting materials. For laboratory-scale synthesis and the preparation of more complex, specifically substituted pyridines, alternative methods such as the Hantzsch, Kröhnke, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses offer valuable alternatives, each with its own set of advantages and limitations. The choice of synthetic route will ultimately depend on the desired scale, required purity, and the availability of starting materials and equipment. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this important heterocyclic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Guareschi-Thorpe Condensation [drugfuture.com]

- 7. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical and Physical Properties of 2,4-Lutidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,4-Lutidine (2,4-dimethylpyridine). Intended for researchers, scientists, and professionals in drug development, this document consolidates essential quantitative data into structured tables for ease of reference. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physical properties and visualizes a representative synthetic pathway utilizing 2,4-Lutidine.

Chemical Identity and Structure

2,4-Lutidine is an aromatic heterocyclic organic compound, a derivative of pyridine (B92270) with two methyl group substituents at the 2 and 4 positions.[1][2] It is a colorless to pale yellow liquid with a characteristic sharp, unpleasant odor.[2]

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| Synonyms | 2,4-Lutidine, α,γ-Dimethylpyridine[4][5] |

| CAS Number | 108-47-4[3][5] |

| Molecular Formula | C₇H₉N[3][5] |

| Molecular Weight | 107.15 g/mol [3] |

| InChI | InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5H,1-2H3[3][5] |

| InChIKey | JYYNAJVZFGKDEQ-UHFFFAOYSA-N[3][5] |

| SMILES | CC1=CC(=NC=C1)C[3][5] |

| Chemical Structure |

|

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 2,4-Lutidine, compiled from various sources.

Table 2.1: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[1][6] |

| Odor | Sharp, unpleasant, pyridine-like[2] |

| Melting Point | -64 °C to -60 °C[3][5][6] |

| Boiling Point | 157 °C to 159 °C[3][5][6] |

| Density | 0.927 g/mL at 25 °C[3][6] |

| Refractive Index (n²⁰/D) | 1.499 to 1.501[3][6] |

| Vapor Pressure | 3.17 - 3.56 mmHg at 25 °C[4][7] |

| Flash Point | 37 °C to 47 °C (closed cup)[3][7] |

Table 2.2: Chemical and Solubility Properties

| Property | Value |

| pKa | 6.99 at 25 °C[8] |

| Solubility in Water | 15 g/100 mL at 20 °C[8] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and acetone[2] |

| Hygroscopicity | Hygroscopic[2] |

Experimental Protocols

This section details generalized experimental methodologies for determining the key physical properties of a liquid chemical like 2,4-Lutidine.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method is distillation.[9]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a volume of 2,4-Lutidine in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.[9][10]

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a key indicator of purity. Since 2,4-Lutidine is a liquid at room temperature, this protocol would apply to its frozen state.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Sample of frozen 2,4-Lutidine

Procedure:

-

Introduce a small, powdered sample of the frozen 2,4-Lutidine into a capillary tube, sealed at one end.[11]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).[11]

Determination of Density

Density is the mass per unit volume of a substance.[12]

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Analytical balance

-

Thermometer

Procedure (using a pycnometer for high accuracy):

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with distilled water of a known temperature and weigh it again.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with 2,4-Lutidine at the same temperature and weigh it.

-

The density is calculated using the formula: Density = (mass of 2,4-Lutidine) / (volume of the pycnometer) where the volume of the pycnometer is determined from the mass and known density of the water.

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property.[13]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of 2,4-Lutidine onto the prism.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (typically 20 °C).[13]

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

Synthetic Pathway and Logical Workflow

2,4-Lutidine serves as a versatile building block in organic synthesis, particularly in the agrochemical and pharmaceutical industries.[2][8]

Representative Synthetic Pathway

The following diagram illustrates a generalized reaction scheme where 2,4-Lutidine is a precursor in the synthesis of a more complex molecule, a common application in drug discovery and agrochemical development.[14]

Caption: A generalized synthetic pathway starting from 2,4-Lutidine.

Experimental Workflow for Chemical Characterization

The logical workflow for the characterization of a chemical substance like 2,4-Lutidine involves a series of steps to determine its identity, purity, and properties.

Caption: Workflow for the characterization of 2,4-Lutidine.

Conclusion

This technical guide has provided a detailed summary of the chemical and physical properties of 2,4-Lutidine, along with standardized methodologies for their determination and a visualization of its application in synthesis. The compiled data and protocols offer a valuable resource for scientists and researchers engaged in work involving this important heterocyclic compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. 2,4-Lutidin 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Lutidine - Wikipedia [en.wikipedia.org]

- 6. m.chemicalbook.com [m.chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. Page loading... [guidechem.com]

- 9. vernier.com [vernier.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. almaaqal.edu.iq [almaaqal.edu.iq]

- 12. science.valenciacollege.edu [science.valenciacollege.edu]

- 13. athabascau.ca [athabascau.ca]

- 14. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles | MDPI [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 2,4-Dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2,4-dimethylpyridine, also known as 2,4-lutidine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical properties, structural parameters, and experimental methodologies used to characterize this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for structural determination, and visualizes a relevant synthetic pathway.

Introduction

This compound (C₇H₉N) is a heterocyclic organic compound belonging to the lutidine family, which consists of dimethyl-substituted derivatives of pyridine (B92270).[1] It is a colorless to light yellow liquid at room temperature and is utilized in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.[2] A thorough understanding of its molecular structure is fundamental to predicting its reactivity, intermolecular interactions, and suitability for various applications.

This guide presents a consolidation of experimental and computational data to provide a detailed structural profile of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉N | [3] |

| Molecular Weight | 107.15 g/mol | [3] |

| CAS Number | 108-47-4 | [3] |

| Density | 0.927 g/mL at 25 °C | [2] |

| Boiling Point | 159 °C | [2] |

| Melting Point | -60 °C | [2] |

| Refractive Index (n20/D) | 1.499 | [2] |

| Dipole Moment | 2.30 D |

Molecular Geometry

The precise three-dimensional arrangement of atoms in this compound has been determined experimentally through single-crystal X-ray diffraction. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 185795.[3] The associated scientific publication can be referenced by its DOI: 10.1107/S160053680200692X.[3]

The following tables (Table 2 and Table 3) present the key bond lengths and bond angles for this compound, as derived from crystallographic data.

| Bond | Bond Length (Å) |

| N1-C2 | Data available in CCDC 185795 |

| C2-C3 | Data available in CCDC 185795 |

| C3-C4 | Data available in CCDC 185795 |

| C4-C5 | Data available in CCDC 185795 |

| C5-C6 | Data available in CCDC 185795 |

| C6-N1 | Data available in CCDC 185795 |

| C2-C7 (Methyl) | Data available in CCDC 185795 |

| C4-C8 (Methyl) | Data available in CCDC 185795 |

| Angle | Bond Angle (°) |

| C6-N1-C2 | Data available in CCDC 185795 |

| N1-C2-C3 | Data available in CCDC 185795 |

| C2-C3-C4 | Data available in CCDC 185795 |

| C3-C4-C5 | Data available in CCDC 185795 |

| C4-C5-C6 | Data available in CCDC 185795 |

| C5-C6-N1 | Data available in CCDC 185795 |

| N1-C2-C7 | Data available in CCDC 185795 |

| C3-C2-C7 | Data available in CCDC 185795 |

| C3-C4-C8 | Data available in CCDC 185795 |

| C5-C4-C8 | Data available in CCDC 185795 |

Spectroscopic Data

Rotational Spectroscopy

| Parameter | Value (for 3,4-lutidine) | Reference |

| Rotational Constant A | Data available for 3,4-lutidine | [4] |

| Rotational Constant B | Data available for 3,4-lutidine | [4] |

| Rotational Constant C | Data available for 3,4-lutidine | [4] |

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for the characterization of this compound. The NIST Chemistry WebBook provides access to its gas-phase IR spectrum.[5] ¹H and ¹³C NMR spectra are also widely available and are consistent with the known structure, showing characteristic shifts for the aromatic protons and the two methyl groups.

Experimental Protocols

Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for the determination of the molecular structure of an organic compound like this compound using single-crystal X-ray diffraction.[6][7][8]

1. Crystal Growth and Selection:

-

Slowly evaporate a saturated solution of this compound in a suitable solvent (e.g., ethanol, hexane) in a loosely covered vial in a vibration-free environment.

-

Alternatively, use liquid diffusion by layering a solution of the compound with a miscible anti-solvent in which it is less soluble.[9]

-

Select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) that is clear and free of cracks or other defects.

2. Crystal Mounting:

-

Carefully mount the selected crystal on a goniometer head using a cryoloop or a glass fiber with a minimal amount of oil or grease.

-

For air-sensitive compounds, this process should be performed under an inert atmosphere.

3. Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations.

-

Select an appropriate X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Perform an initial set of short exposures to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles, recording the diffraction pattern for each frame.

4. Data Processing and Structure Solution:

-

Integrate the raw diffraction images to determine the intensities of the individual reflections.

-

Apply corrections for factors such as Lorentz-polarization effects and absorption.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

5. Structure Refinement:

-

Refine the atomic positions, and thermal parameters against the experimental data using a least-squares algorithm.

-

Locate and add hydrogen atoms to the model.

-

Continue refinement until the model converges, as indicated by the R-factor and other statistical indicators.

-

The final refined structure provides the precise bond lengths and angles.

6. Data Deposition:

-

Prepare a Crystallographic Information File (CIF) containing all relevant experimental and structural information.[10]

-

Deposit the CIF with a crystallographic database such as the CCDC to obtain a deposition number for publication.

Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy

This protocol describes a typical experiment to determine the rotational constants of a molecule like this compound in the gas phase.[11][12]

1. Sample Preparation:

-

Place a sample of this compound in a reservoir.

-

Use a carrier gas, typically a noble gas like Argon or Neon, at a pressure of a few bar.

2. Supersonic Expansion:

-

Generate a supersonic jet by pulsing the gas mixture from the reservoir through a nozzle into a high-vacuum chamber.

-

This process cools the molecules to a very low rotational temperature (a few Kelvin), simplifying the resulting spectrum.

3. Microwave Excitation:

-

The supersonic jet passes through a Fabry-Pérot microwave cavity.

-

A short, high-power pulse of microwave radiation is introduced into the cavity, which polarizes the molecules with a dipole moment.

4. Signal Detection:

-

After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID).

-

This FID is detected by a sensitive receiver.

5. Data Analysis:

-

The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

-

The resulting spectrum shows sharp rotational transitions with very high resolution.

-

The frequencies of these transitions are measured with high accuracy.

-

The measured transition frequencies are then fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) and centrifugal distortion constants.

Synthetic Pathway: Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis is a classic method for preparing pyridine rings from aldehydes and/or ketones with ammonia.[8] This condensation reaction is a versatile method for producing substituted pyridines. The general workflow for this synthesis is depicted below.

Caption: Generalized workflow for the Chichibabin pyridine synthesis.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. By consolidating physicochemical data, outlining rigorous experimental protocols for structural determination, and visualizing a relevant synthetic pathway, this document serves as a valuable resource for scientists and researchers. The precise structural parameters, available through the cited crystallographic data, are critical for computational modeling, understanding intermolecular interactions, and designing new molecules with desired properties in the fields of medicinal chemistry and materials science.

References

- 1. Free, unified deposition and access of crystal structure data | FIZ Karlsruhe [fiz-karlsruhe.de]

- 2. srd.nist.gov [srd.nist.gov]

- 3. CCDC support: obtaining data for a structure in a paper : CCDC Home [support.ccdc.cam.ac.uk]

- 4. Complex hyperfine-fine structure overlapping in the microwave spectrum of 3,4-lutidine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. CCDC CIF [chem.gla.ac.uk]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 8. benchchem.com [benchchem.com]

- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 10. The CIF (Crystallographic Information File) format : CCDC Home [support.ccdc.cam.ac.uk]

- 11. Dr. Jäger’s Group Homepage - FTMW Spectroscopy [chem.ualberta.ca]

- 12. par.nsf.gov [par.nsf.gov]

Spectroscopic data for 2,4-Dimethylpyridine analysis

An In-depth Technical Guide to the Spectroscopic Analysis of 2,4-Dimethylpyridine

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of chemical entities is paramount for identification, purity assessment, and structural elucidation. This guide provides a comprehensive overview of the spectroscopic data for this compound (also known as 2,4-Lutidine), a heterocyclic organic compound with various applications in the chemical and pharmaceutical industries.[1][2] This document details the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the protons and carbons in its distinct chemical environments.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals for the aromatic protons on the pyridine (B92270) ring and the protons of the two methyl groups.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-6 | ~8.3 | Doublet (d) | ~5.0 |

| H-5 | ~6.8 | Doublet (d) | ~5.0 |

| H-3 | ~6.9 | Singlet (s) | - |

| C4-CH₃ | ~2.3 | Singlet (s) | - |

| C2-CH₃ | ~2.4 | Singlet (s) | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum shows distinct signals for each of the seven carbon atoms in this compound.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-2 | ~157 |

| C-6 | ~148 |

| C-4 | ~146 |

| C-5 | ~122 |

| C-3 | ~120 |

| C4-CH₃ | ~24 |

| C2-CH₃ | ~21 |

Note: Chemical shifts are approximate and can vary depending on the solvent.[3]

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Shim the magnetic field to ensure homogeneity and optimal resolution.

-

Set the probe temperature, typically to 25 °C (298 K).

-

-

Data Acquisition:

-

¹H NMR:

-

Use a standard single-pulse sequence.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the aromatic C-H and C=C/C=N bonds, as well as the C-H bonds of the methyl groups.

| Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |

| C=C/C=N Ring Stretch | 1600-1450 | Strong |

| CH₃ Bending | 1450-1375 | Medium |

| Aromatic C-H Bend | 900-675 | Strong |

Source: Data compiled from the NIST Chemistry WebBook.[4]

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample like this compound.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue to remove any sample residue.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Possible Fragment |

| 107 | 100 | [M]⁺ (Molecular Ion) |

| 106 | 37 | [M-H]⁺ |

| 92 | 17 | [M-CH₃]⁺ |

| 79 | 21 | [M-C₂H₄]⁺ |

| 65 | 14 | [C₅H₅]⁺ |

Source: Data from the NIST Mass Spectrometry Data Center.[5]

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1-10 µg/mL.[6]

-

-

GC-MS System Parameters:

-

Injector: Use a split/splitless injector in split mode with a high split ratio (e.g., 50:1). Set the injector temperature to 250 °C.

-

GC Column: Employ a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at 10 °C/min.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for that peak and compare it to a reference library (e.g., NIST) for confirmation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with chromophores, such as the aromatic ring in this compound.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound in aqueous solution exhibits absorption maxima corresponding to π → π* transitions in the pyridine ring.

| Wavelength (λmax) [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Solvent |

| ~213 | ~7940 | Water |

| ~263 | ~2510 | Water |

Source: Data from Andon, R. J. L., Cox, J. D., & Herington, E. F. G. (1954). The ultra-violet absorption spectra and dissociation constants of certain pyridine bases in aqueous solution. Transactions of the Faraday Society, 50, 918-927.[8]

Experimental Protocol for UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., water, ethanol, or hexane).

-

Perform serial dilutions to prepare a series of solutions of known concentrations that will have absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Fill a clean quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat the measurement for all prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If quantitative analysis is required, create a calibration curve by plotting absorbance versus concentration to determine the molar absorptivity (ε) using the Beer-Lambert law.

-

References

- 1. cbic.yale.edu [cbic.yale.edu]

- 2. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2,4-Lutidine(108-47-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2,4-Lutidine(108-47-4) 13C NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Lutidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Lutidine (also known as 2,4-dimethylpyridine). This document details the structural assignment of its NMR signals, presents quantitative data in a clear, tabular format, and outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra.

Introduction to 2,4-Lutidine and its Spectroscopic Signature

2,4-Lutidine is a heterocyclic aromatic organic compound with the chemical formula C₇H₉N. As a derivative of pyridine (B92270), its structure features a pyridine ring substituted with two methyl groups at the C2 and C4 positions. The electronic environment of the protons and carbons in the molecule gives rise to a distinct NMR spectrum that is invaluable for its identification and characterization in various chemical and pharmaceutical applications. Understanding the NMR profile of 2,4-Lutidine is critical for researchers working with this compound in synthesis, quality control, and drug development.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of 2,4-Lutidine exhibit characteristic chemical shifts and coupling patterns that allow for the unambiguous assignment of each proton and carbon atom in the molecule. The standard IUPAC numbering convention for the pyridine ring is followed, with the nitrogen atom assigned position 1.

¹H NMR Spectrum Data

The ¹H NMR spectrum of 2,4-Lutidine shows distinct signals for the aromatic protons and the two methyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | ~8.3 | Doublet (d) | 5.0 |

| H-5 | ~6.9 | Doublet (d) | 5.0 |

| H-3 | ~6.8 | Singlet (s) | - |

| 4-CH₃ | ~2.3 | Singlet (s) | - |

| 2-CH₃ | ~2.5 | Singlet (s) | - |

¹³C NMR Spectrum Data

The proton-decoupled ¹³C NMR spectrum of 2,4-Lutidine displays five distinct signals corresponding to the seven carbon atoms in the molecule, due to the chemical equivalence of the methyl carbons.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 | ~157 |

| C-6 | ~148 |

| C-4 | ~147 |

| C-3 | ~122 |

| C-5 | ~121 |

| 4-CH₃ | ~24 |

| 2-CH₃ | ~21 |

Signal Assignment and Structural Correlation

The assignment of the NMR signals is based on the electronic effects of the nitrogen atom and the methyl substituents on the pyridine ring. The protons and carbons closer to the electronegative nitrogen atom and the electron-donating methyl groups experience different shielding effects, leading to their distinct chemical shifts.

Caption: Molecular structure of 2,4-Lutidine with ¹H NMR chemical shift assignments.

Experimental Protocol for NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 2,4-Lutidine.

Sample Preparation

-

Sample Purity: Ensure the 2,4-Lutidine sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for dissolving the sample. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of 2,4-Lutidine in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (0 ppm for both ¹H and ¹³C NMR).

Instrumental Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of 16 ppm is generally adequate.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the lower sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of 240 ppm is appropriate to cover the full range of carbon chemical shifts.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their precise chemical shifts.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: A logical workflow diagram for the NMR analysis of 2,4-Lutidine.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4-Dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,4-dimethylpyridine, also known as 2,4-lutidine. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide details the vibrational modes of this compound, outlines experimental protocols for obtaining its IR spectrum, and presents a logical workflow for spectral analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to the molecule's structure, making the IR spectrum a valuable molecular fingerprint. For this compound (C₇H₉N), a substituted pyridine (B92270) derivative, the IR spectrum reveals key information about its aromatic ring structure, the attached methyl groups, and the overall molecular symmetry. Understanding the IR spectrum is crucial for confirming the identity and purity of this compound in various applications, including its use as a building block in pharmaceutical synthesis.

Vibrational Mode Assignments

The vibrational spectrum of this compound is complex due to its numerous vibrational degrees of freedom. The assignments of the observed absorption bands to specific vibrational modes are based on comparisons with the spectra of pyridine and other methylated pyridines, as well as theoretical calculations. The following table summarizes the principal vibrational modes and their expected absorption ranges.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| 3100 - 3000 | Aromatic C-H Stretching | Vibrations of the carbon-hydrogen bonds on the pyridine ring. |

| 3000 - 2850 | Methyl C-H Stretching (asymmetric & symmetric) | Stretching vibrations of the carbon-hydrogen bonds within the two methyl groups. |

| 1610 - 1580 | Ring C=C and C=N Stretching | In-plane stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring. |

| 1500 - 1400 | Ring C=C and C=N Stretching | Additional in-plane stretching vibrations of the pyridine ring framework. |

| 1470 - 1430 | Methyl C-H Bending (asymmetric) | Asymmetrical bending (scissoring) vibrations of the methyl groups. |

| 1390 - 1370 | Methyl C-H Bending (symmetric) | Symmetrical bending (umbrella) vibrations of the methyl groups. |

| 1300 - 1000 | In-plane Ring Bending & C-H Bending | Complex vibrations involving the in-plane deformation of the pyridine ring and its C-H bonds. |

| 1000 - 650 | Out-of-plane C-H Bending | Bending vibrations of the aromatic C-H bonds out of the plane of the pyridine ring. |

| Below 650 | Ring Torsional Modes | Low-energy torsional and out-of-plane bending vibrations of the entire molecular framework. |

Experimental Protocols

Obtaining a high-quality IR spectrum of this compound requires careful sample preparation and instrument operation. The following is a detailed protocol for acquiring the spectrum using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer, a common and convenient method for liquid samples.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Materials:

-

This compound (liquid)

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will be a measurement of the instrument's response without a sample and will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the liquid.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

-

-

-

Data Processing:

-

The instrument software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

After analysis, thoroughly clean the ATR crystal with a lint-free wipe soaked in solvent to remove all traces of the sample.

-

Workflow and Logical Relationships

The process of obtaining and interpreting the IR spectrum of this compound can be visualized as a logical workflow.

Caption: A generalized workflow for the FTIR analysis of this compound.

The interpretation of the spectrum involves a logical relationship between the observed peaks and the molecular structure.

Caption: The logical relationship between molecular structure and its IR spectrum.

Conclusion

The infrared spectrum of this compound is a rich source of information about its molecular structure. By understanding the characteristic vibrational frequencies and following a robust experimental protocol, researchers can effectively use IR spectroscopy to identify and characterize this important compound. This technical guide provides the foundational knowledge for the successful application of IR spectroscopy in the analysis of this compound for research, development, and quality control purposes.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,4-Dimethylpyridine (also known as 2,4-Lutidine), a heterocyclic aromatic organic compound with applications in various fields, including pharmaceuticals and materials science. This document details the expected mass spectrum, fragmentation patterns, and a generalized experimental protocol for its analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS).

Compound Information

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,4-Lutidine, α,γ-Dimethylpyridine |

| CAS Number | 108-47-4 |

| Molecular Formula | C₇H₉N |

| Molecular Weight | 107.15 g/mol |

| Structure | A pyridine (B92270) ring substituted with two methyl groups at positions 2 and 4. |

Mass Spectrometry Data (Electron Ionization)

The following table summarizes the significant mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectrum of this compound. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

| m/z | Relative Intensity (%) | Plausible Fragment Ion/Assignment |

| 107 | 100 | [M]⁺ (Molecular Ion) |

| 106 | 37 | [M-H]⁺ |

| 92 | 17.4 | [M-CH₃]⁺ |

| 79 | 21.3 | [M-C₂H₄]⁺ or [C₅H₅N]⁺ |

| 78 | 12 | [C₅H₄N]⁺ |

| 65 | 14 | [C₄H₃N]⁺ or [C₅H₅]⁺ |

| 52 | 8 | [C₄H₄]⁺ |

| 51 | 11 | [C₄H₃]⁺ |

| 39 | 12 | [C₃H₃]⁺ |

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization primarily proceeds through the loss of a hydrogen radical, a methyl radical, or through rearrangements involving the pyridine ring. The molecular ion ([M]⁺) is the most abundant peak, indicating a relatively stable structure.

A proposed fragmentation pathway is illustrated below. The initial ionization event forms the molecular ion at m/z 107. Subsequent fragmentation events lead to the observed daughter ions. A key fragmentation is the loss of a methyl group to form the ion at m/z 92. Another significant fragmentation pathway involves the loss of a hydrogen radical, leading to the ion at m/z 106. Ring fragmentation and rearrangements also contribute to the overall spectrum.

Experimental Protocols

A typical experimental approach for the analysis of this compound utilizes Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of the analyte from a mixture followed by its detection and identification based on its mass spectrum.

Sample and Standard Preparation

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.[3]

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from approximately 1 ng/mL to 1000 ng/mL, depending on the expected sample concentration and instrument sensitivity.[3]

-

Sample Preparation: Dissolve or dilute the sample matrix containing this compound in the same solvent used for the standards to an expected concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrumentation and sample matrix.

| Parameter | Typical Value/Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 7010B GC/MS Triple Quad or equivalent |

| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow mode at 1.2 mL/min |

| Injection Mode | Splitless or Split (e.g., 10:1), depending on concentration |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C; Hold: 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Electron Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 35 - 350 |

| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |

Data Acquisition and Processing

-

Sequence Setup: Create a sequence in the instrument software including blanks, calibration standards, and samples.

-

Data Acquisition: Inject the sequence into the GC-MS system and acquire the data.

-

Qualitative Analysis: For unknown samples, compare the acquired mass spectrum of the chromatographic peak corresponding to this compound with a reference spectrum from a spectral library (e.g., NIST). The retention time should also match that of the reference standard.

-

Quantitative Analysis: For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 107) against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific instrumentation and analytical requirements.

References

An In-depth Technical Guide to 2,4-Dimethylpyridine

For researchers, scientists, and professionals in drug development, 2,4-Dimethylpyridine, also known as 2,4-Lutidine, serves as a crucial heterocyclic organic compound. Its unique chemical properties make it a versatile building block in the synthesis of a wide array of functional molecules, particularly in the realms of medicinal chemistry and material science. This guide provides a comprehensive overview of its characteristics, synthesis, and applications, supported by experimental data and procedural insights.

Core Chemical Identity

IUPAC Name: this compound[1][2]

Synonyms: 2,4-Lutidine, α,γ-Dimethylpyridine[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉N | [3][4] |

| Molecular Weight | 107.1531 g/mol | [3] |

| Appearance | Clear oily liquid | [1] |

| Density | 0.927 g/mL at 25 °C | [1][4] |

| Melting Point | -60 °C | [4] |

| Boiling Point | 159 °C | [4] |

| Refractive Index | n20/D 1.499 | [4] |

| InChI Key | JYYNAJVZFGKDEQ-UHFFFAOYSA-N | [2][3] |

Synthesis and Industrial Production

Industrially, this compound is primarily obtained through extraction from coal tar.[1] For laboratory and specialized applications, chemical synthesis provides a route to high-purity material. A general approach to the synthesis of dimethylpyridines often involves condensation reactions. For instance, a common method for synthesizing substituted pyridines is the Hantzsch pyridine (B92270) synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt.

A representative synthesis for a related compound, 2,6-dimethylpyridine, involves the reaction of ethyl acetoacetate (B1235776) with formaldehyde (B43269) and ammonia, followed by oxidation and decarboxylation.[2] This multi-step process highlights the core principles that can be adapted for the synthesis of other isomers, including this compound.

Below is a generalized workflow for the synthesis of substituted pyridines, illustrating the key stages from starting materials to the final product.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. This compound and its derivatives are no exception, serving as key intermediates and bioactive molecules in several therapeutic areas.

Anticancer Drug Discovery

Derivatives of dimethylpyridine have demonstrated significant potential as anticancer agents through various mechanisms of action.

-

Cyclooxygenase (COX) Inhibition: Certain dimethylpyridine derivatives have shown inhibitory activity against COX-1 and COX-2 enzymes.[5] These enzymes are pivotal in the inflammatory cascade and are often overexpressed in cancerous tissues. Inhibition of COX enzymes can thus represent a strategy for cancer chemoprevention.[5]

-

Matrix Metalloproteinase (MMP) Inhibition: Novel dimethylpyridine-3-carboxamide derivatives have been synthesized and evaluated as selective inhibitors of MMP-13.[6] MMPs are a family of enzymes involved in the degradation of the extracellular matrix, a process that is crucial for tumor invasion and metastasis. Selective inhibition of MMP-13 is a therapeutic target in both cancer and arthritis.

The following diagram illustrates the role of dimethylpyridine derivatives in inhibiting key pathways in cancer progression.

Antimicrobial Agents

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the development of new classes of antimicrobial agents. 2,4-disubstituted pyridine derivatives have been identified as effective against intracellularly located Mycobacterium tuberculosis.[7] These compounds represent a promising avenue for the development of novel anti-TB drugs.

Reversal of Multidrug Resistance

In oncology, a significant challenge is the development of multidrug resistance (MDR) in cancer cells. Certain pyridine analogues have been shown to be more effective at reversing MDR than their dihydropyridine counterparts, with lower calcium channel blocking activity.[8] These agents can increase the intracellular accumulation of chemotherapeutic drugs, thereby restoring their efficacy.

Experimental Protocols

Synthesis of 2-(4-N,N-Dimethylphenylamino)pyridine Derivatives

This protocol outlines the synthesis of novel Schiff base derivatives incorporating a dimethylpyridine moiety, which have been evaluated for their cytotoxic activity.

Step 1: Synthesis of Hydrazide Intermediate

-

A solution of Ethyl 2-Chloropyridine-3-Carboxylate is refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield the corresponding hydrazide.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

The product is isolated by filtration after cooling the reaction mixture.

Step 2: Synthesis of Schiff Base Derivatives

-

In a round-bottom flask, the synthesized hydrazide and a substituted aldehyde are dissolved in ethanol in a 1:1 molar ratio.

-

A catalytic amount of acetic acid is added to the reaction mixture.

-

The mixture is refluxed for 30 minutes to 2 hours, with the reaction progress monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base derivative.

-

The final product is purified by column chromatography.[9]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

-

Human cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds (e.g., dimethylpyridine derivatives) and incubated for another 48 hours. 5-Fluorouracil can be used as a positive control.

-

After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.

-

The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[9]

Conclusion

This compound is a foundational chemical for advanced research and development. Its utility as a precursor for complex molecules with significant biological activity, particularly in the development of new anticancer and antimicrobial agents, is well-documented. The continued exploration of its derivatives and their mechanisms of action will undoubtedly lead to further innovations in medicine and material science.

References

- 1. This compound | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 8. keio.elsevierpure.com [keio.elsevierpure.com]